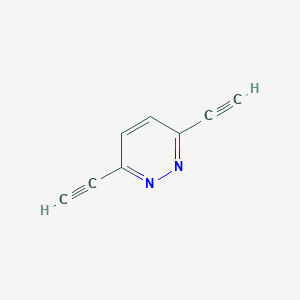

3,6-Diethynylpyridazine

Übersicht

Beschreibung

3,6-Diethynylpyridazine is an organic compound belonging to the pyridazine family, characterized by the presence of two ethynyl groups attached to the 3rd and 6th positions of the pyridazine ring. Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including organic synthesis, medicinal chemistry, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diethynylpyridazine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available pyridazine derivatives.

Functionalization: The introduction of ethynyl groups at the 3rd and 6th positions can be achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This reaction involves the coupling of a halogenated pyridazine with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.

Reaction Conditions: The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (50-80°C) to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the availability of high-purity starting materials and catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

3,6-Diethynylpyridazine can undergo various chemical reactions, including:

Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.

Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of dihydropyridazine derivatives.

Substitution: Formation of substituted pyridazine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3,6-Diethynylpyridazine has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its derivatives have been investigated for their biological activities, including:

- Antitumor Activity : Some studies have indicated that pyridazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. The ability to inhibit tumor growth is attributed to their interaction with specific biological targets involved in cell proliferation and apoptosis.

- Antimicrobial Properties : Research has suggested that this compound and its derivatives possess antimicrobial activity against a range of pathogens. This property could be harnessed for developing new antibiotics or antifungal agents.

- Inflammation Modulation : Compounds similar to this compound have been explored for their ability to modulate inflammatory responses. This application is particularly relevant in the context of chronic inflammatory diseases.

Materials Science

In materials science, this compound is being studied for its role in the development of advanced materials:

- Polymer Chemistry : The compound can act as a building block for synthesizing polymers with unique properties. Its ethynyl groups allow for cross-linking reactions, leading to materials with enhanced thermal stability and mechanical strength.

- Conductive Materials : Research has indicated that incorporating this compound into polymer matrices can improve electrical conductivity. This property is crucial for applications in electronics and energy storage devices.

Chemical Probes in Biological Studies

This compound serves as a useful chemical probe in biological research:

- Fluorescent Labeling : The compound can be modified to include fluorescent tags, making it valuable for imaging studies in live cells. This application aids in understanding cellular processes and interactions at the molecular level.

- Target Identification : In drug discovery, this compound can be employed to identify and validate biological targets through affinity labeling techniques. This approach helps elucidate the mechanisms of action of potential therapeutic agents.

Case Study 1: Antitumor Activity Evaluation

A study evaluated the antitumor activity of this compound derivatives against human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity comparable to established chemotherapeutics.

Case Study 2: Polymer Synthesis

In another investigation, researchers synthesized a series of polymers incorporating this compound. The resulting materials exhibited superior thermal properties and mechanical strength compared to traditional polymers, highlighting the potential for industrial applications.

Wirkmechanismus

The mechanism of action of 3,6-Diethynylpyridazine and its derivatives depends on the specific application:

Pharmacological Activity: It may interact with biological targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways.

Material Science: Its conjugated system allows for efficient electron transport, making it suitable for use in electronic devices.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,6-Dimethylpyridazine: Similar structure but with methyl groups instead of ethynyl groups.

3,6-Dichloropyridazine: Contains chlorine atoms at the 3rd and 6th positions.

3,6-Dihydroxypyridazine: Contains hydroxyl groups at the 3rd and 6th positions.

Uniqueness

3,6-Diethynylpyridazine is unique due to the presence of ethynyl groups, which impart distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of conjugated polymers and as a precursor for various functionalized pyridazine derivatives.

Biologische Aktivität

3,6-Diethynylpyridazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a pyridazine ring with ethynyl groups at the 3 and 6 positions. This structural configuration is believed to contribute to its diverse biological activities.

2. Anti-inflammatory Effects

The anti-inflammatory properties of compounds in the pyridazine family have been explored in several studies. For example, tetramethylpyrazine has been noted for its ability to lower NADPH-oxidase activity in kidney cells, leading to reduced oxidative stress and inflammation . It is plausible that this compound may exhibit similar anti-inflammatory effects due to its structural characteristics.

3. Neuroprotective Potential

There is emerging evidence suggesting that pyridazine derivatives could possess neuroprotective properties. Research indicates that certain compounds can enhance GABAergic activity in the central nervous system, potentially aiding in cognitive function and offering therapeutic benefits for neurodegenerative diseases . Although direct studies on this compound are sparse, its structural analogs warrant further investigation in this area.

Case Study: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial effects of various pyrazine derivatives against Escherichia coli. The results indicated that certain compounds exhibited bactericidal activity at concentrations starting from 0.6%, with enhanced efficacy observed at higher concentrations . This suggests that this compound may also demonstrate similar antimicrobial properties.

Research Findings on Structural Activity Relationship

A detailed analysis of structure-activity relationships (SAR) among pyrazine derivatives has highlighted how modifications in chemical structure influence biological activity. The presence of ethynyl groups in this compound may enhance its interaction with biological targets compared to simpler pyrazines . Future research should focus on elucidating these interactions to better understand the compound's potential therapeutic applications.

Data Table: Comparative Biological Activities of Pyridazine Derivatives

Eigenschaften

IUPAC Name |

3,6-diethynylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2/c1-3-7-5-6-8(4-2)10-9-7/h1-2,5-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCRAORFORHHUPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NN=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.